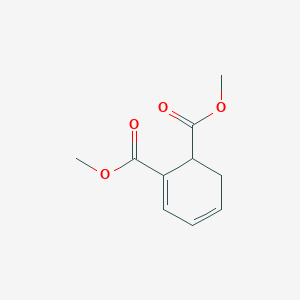
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C10H12O4. It is a derivative of cyclohexadiene and contains two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The final product is purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
作用機序
The mechanism by which dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-rich diene system and the electron-withdrawing ester groups. These features make it a versatile intermediate in various synthetic pathways .
類似化合物との比較
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound is structurally similar but has different reactivity due to the position of the ester groups.
Cyclohexa-1,4-diene: An isomer with different chemical properties and applications.
Uniqueness
Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications .
特性
CAS番号 |
90295-61-7 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-5,8H,6H2,1-2H3 |
InChIキー |
BYYGIKKVHGWCRC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



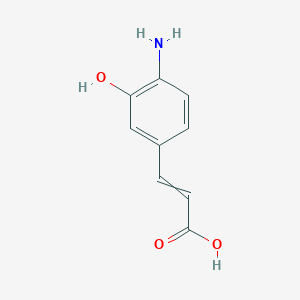
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
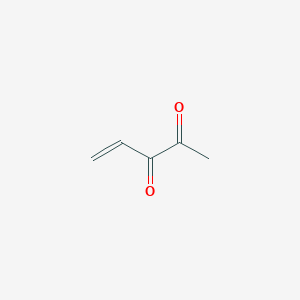
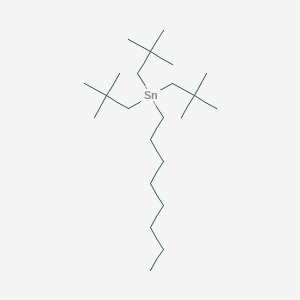
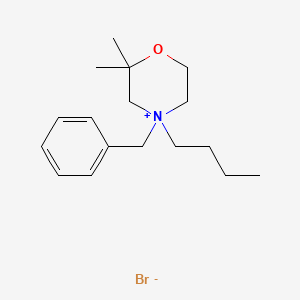

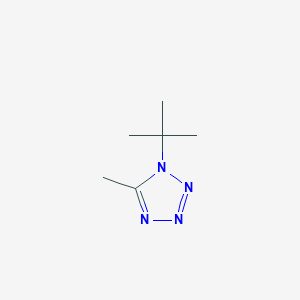
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
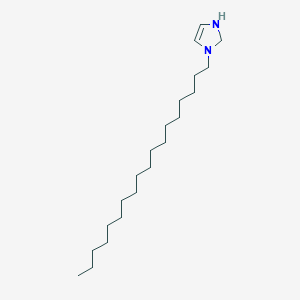

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)

